1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Overview
Description
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a component in the synthesis of novel heterocyclic compounds, exhibiting a wide range of potential applications in scientific research. For instance, it is involved in the environmentally safe synthesis of substituted 2-pyrazoline and pyrazole derivatives under ultrasound irradiation, offering advantages such as milder conditions, operational simplicity, higher yield, safety, and eco-friendliness. These compounds have shown antibacterial and antioxidant activities, alongside significant DNA binding capabilities, suggesting their potential in pharmaceutical and medicinal chemistry (Kitawat & Singh, 2014).
Biological Activities The compound's derivatives are involved in studies exploring a range of biological activities. This includes antimicrobial evaluation, where novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, containing this compound moieties, displayed pronounced antimicrobial properties (Sirakanyan et al., 2021). Another study identified novel 1-aryl-3, 5-bis(het) aryl pyrazole derivatives as potential antiproliferative agents, demonstrating cytotoxic effects against breast cancer and leukemic cells (Ananda et al., 2017).
Chemical Synthesis In chemical synthesis, the compound and its analogs have been utilized to develop new classes of COX-2 inhibitors, showcasing the versatility of this chemical structure in generating pharmacologically relevant molecules. The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives highlights the compound's role in generating potential therapeutic agents (Patel et al., 2004).
Structural and Mechanistic Studies The structure and reactivity of derivatives of this compound are subjects of ongoing research. For instance, the synthesis and structural analysis of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds elucidate the structural characteristics and potential for further functionalization of this compound class (Wu et al., 2012).
Properties
IUPAC Name |
2-cyclopentyl-5-pyrazin-2-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12-7-10(11-8-13-5-6-14-11)15-16(12)9-3-1-2-4-9/h5-9,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGEGXEWXSVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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